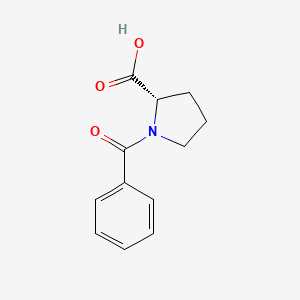

N-Benzoyl-L-proline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-benzoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYKQWFHJOBBAO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426281 | |

| Record name | N-Benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-58-8 | |

| Record name | 1-Benzoyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5874-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 164034 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of N-Benzoyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

N-Benzoyl-L-proline is a derivative of the amino acid L-proline, characterized by the presence of a benzoyl group attached to the nitrogen atom of the proline ring. This modification imparts distinct physicochemical properties that are of significant interest in various fields, including medicinal chemistry, organic synthesis, and materials science. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | - |

| Molecular Weight | 219.24 g/mol | PubChem CID 6988239[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa (acidic) | Not available | - |

| Optical Rotation | Not available | - |

| XLogP3 | 1.1 | Computed by PubChem[1] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Determination of Solubility

The solubility of this compound can be determined in various solvents to understand its behavior in different media.

Apparatus:

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature shaker bath

-

Spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of the dissolved this compound is determined using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration (mol/L).

Determination of pKa

The acid dissociation constant (pKa) of the carboxylic acid group in this compound is a measure of its acidity.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: The standardized base solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.

Determination of Specific Optical Rotation

As a chiral molecule, this compound will rotate the plane of plane-polarized light. The specific rotation is a characteristic property.

Apparatus:

-

Polarimeter

-

Polarimeter cell (of a known path length)

-

Analytical balance

-

Volumetric flask

-

Sodium lamp (or other monochromatic light source)

Procedure:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a specific volume of a suitable solvent (e.g., ethanol, chloroform) in a volumetric flask. The concentration (c) is calculated in g/mL.

-

Blank Measurement: The polarimeter is zeroed using the pure solvent in the polarimeter cell.

-

Sample Measurement: The polarimeter cell is rinsed and filled with the prepared solution of this compound. The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation: The specific rotation ([α]Tλ) is calculated using the following formula: [α]Tλ = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Synthesis Workflow

The following diagram illustrates a typical synthetic route for the preparation of this compound from L-proline and benzoyl chloride.

Caption: Synthesis workflow for this compound.

References

An In-Depth Technical Guide to the Synthesis and Structural Characterization of N-Benzoyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-L-proline is a significant derivative of the amino acid L-proline, utilized in various fields of chemical and pharmaceutical research as a chiral building block and a ligand in asymmetric synthesis. This technical guide provides a comprehensive overview of a standard laboratory-scale synthesis of this compound via the Schotten-Baumann reaction. It includes a detailed experimental protocol and a thorough structural characterization using modern spectroscopic techniques. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key processes are visualized through logical diagrams.

Introduction

This compound, chemically known as (2S)-1-benzoylpyrrolidine-2-carboxylic acid, is an acylated derivative of the cyclic amino acid L-proline. The introduction of the benzoyl group to the proline nitrogen atom imparts significant changes to its chemical properties, enhancing its utility in organic synthesis. It serves as a crucial intermediate in the development of more complex molecules, including peptidomimetics and pharmaceutical agents. The rigid conformational structure of the pyrrolidine ring, combined with the electronic properties of the benzoyl group, makes it a subject of interest for structural and synthetic chemists alike. This document outlines the synthesis and detailed characterization of this important compound.

Synthesis of this compound

The synthesis of this compound is most commonly and efficiently achieved through the Schotten-Baumann reaction. This method involves the acylation of the secondary amine of L-proline with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the amide product.

General Reaction Scheme

L-Proline reacts with benzoyl chloride in an alkaline aqueous solution to yield this compound.

-

Reactants : L-Proline, Benzoyl Chloride, Sodium Hydroxide

-

Product : (2S)-1-benzoylpyrrolidine-2-carboxylic acid

-

Byproducts : Sodium Chloride, Water

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

L-Proline (C₅H₉NO₂)

-

Benzoyl Chloride (C₇H₅ClO)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, concentrated and dilute)

-

Diethyl ether

-

Deionized water

-

pH indicator paper

-

Standard laboratory glassware (beaker, Erlenmeyer flask, separatory funnel, Büchner funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution of L-Proline: In a 250 mL beaker, dissolve 5.75 g (0.05 mol) of L-proline in 100 mL of 1 M sodium hydroxide solution. Cool the solution to approximately 5-10°C in an ice bath.

-

Acylation Reaction: While vigorously stirring the cooled L-proline solution, slowly and portion-wise add 7.0 g (0.05 mol) of benzoyl chloride and 50 mL of 2 M sodium hydroxide solution over a period of 30 minutes. Ensure the temperature of the reaction mixture does not exceed 15°C.

-

Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 1 hour at room temperature to ensure the reaction goes to completion.

-

Work-up and Acidification: Transfer the reaction mixture to a separatory funnel and extract with 50 mL of diethyl ether to remove any unreacted benzoyl chloride. Discard the organic layer. Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

Product Isolation: The acidification will cause this compound to precipitate as a white solid. Allow the precipitate to stand in the cold solution for 30 minutes to ensure complete crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold deionized water (2x20 mL).

-

Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60°C to a constant weight.

-

Yield Calculation: Weigh the final product and calculate the percentage yield. A typical yield for this procedure is in the range of 80-90%.

Structural Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical and spectroscopic methods. The data presented below are typical for this compound.

Physical Properties and Yield

The synthesized product is a white crystalline solid.

| Parameter | Value |

| IUPAC Name | (2S)-1-benzoylpyrrolidine-2-carboxylic acid |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 159-162 °C |

| Typical Yield | 80-90% |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure.

NMR spectra are recorded in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The presence of two rotamers (cis and trans isomers about the amide bond) can lead to the observation of doubled signals for some protons and carbons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40-7.55 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.70 | dd | 1H | α-CH |

| ~3.60-3.80 | m | 2H | δ-CH₂ |

| ~1.90-2.30 | m | 4H | β-CH₂ and γ-CH₂ |

| ~10.0-12.0 | br s | 1H | Carboxylic acid proton (-COOH) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~174.0 | Carboxylic acid carbon (-COOH) |

| ~171.0 | Amide carbonyl carbon (-C=O) |

| ~135.0 | Aromatic quaternary carbon |

| ~127.0-131.0 | Aromatic CH carbons |

| ~60.0 | α-CH |

| ~49.0 | δ-CH₂ |

| ~29.0 | β-CH₂ |

| ~24.0 | γ-CH₂ |

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1735 | Strong | C=O stretch (Carboxylic acid) |

| ~1605 | Strong | C=O stretch (Amide I band) |

| ~1585 | Medium | C=C stretch (Aromatic ring) |

| ~1440 | Medium | C-N stretch (Amide) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| ESI | Positive | 220.09 | 105.03 (Benzoyl cation) |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound using the Schotten-Baumann reaction.

Caption: Schotten-Baumann synthesis workflow for this compound.

Structural Characterization Logic

This diagram outlines the logical flow for the structural confirmation of the synthesized product.

Caption: Logical workflow for the structural analysis of the final product.

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound via the Schotten-Baumann reaction, a reliable and high-yielding method suitable for laboratory-scale preparation. The comprehensive structural characterization data, including physical properties, NMR, IR, and mass spectrometry, confirm the successful synthesis and purity of the target compound. The provided tables and diagrams serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the preparation and verification of this valuable chiral building block.

Spectroscopic data including NMR, IR, and MS for N-Benzoyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of N-Benzoyl-L-proline. Due to the limited availability of specific, publicly accessible raw spectroscopic data for this compound at the time of this publication, this document will focus on the expected spectroscopic characteristics based on its chemical structure and provide detailed, generalized experimental protocols for obtaining the necessary data.

Chemical Structure and Expected Spectroscopic Data

This compound, with the IUPAC name (2S)-1-benzoylpyrrolidine-2-carboxylic acid, possesses key functional groups that give rise to characteristic spectroscopic signals. The structure contains a benzoyl group attached to the nitrogen of the proline ring and a carboxylic acid moiety.

Molecular Formula: C₁₂H₁₃NO₃[1]

Molecular Weight: 219.24 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the methine proton at the chiral center of the proline ring, and the methylene protons of the pyrrolidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the amide and carboxylic acid groups.

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the benzoyl and carboxylic acid groups, the aromatic carbons, and the carbons of the proline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoyl-H (ortho) | 7.8 - 8.0 | 128.0 - 130.0 |

| Benzoyl-H (meta) | 7.4 - 7.6 | 127.0 - 129.0 |

| Benzoyl-H (para) | 7.4 - 7.6 | 131.0 - 133.0 |

| Proline-α-CH | 4.5 - 4.7 | 60.0 - 62.0 |

| Proline-δ-CH₂ | 3.5 - 3.8 | 47.0 - 49.0 |

| Proline-β-CH₂ | 1.9 - 2.2 | 29.0 - 31.0 |

| Proline-γ-CH₂ | 2.0 - 2.3 | 24.0 - 26.0 |

| Benzoyl-C=O | - | 168.0 - 170.0 |

| Carboxyl-C=O | - | 175.0 - 177.0 |

| Benzoyl-C (ipso) | - | 135.0 - 137.0 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Amide) | 1680 - 1630 | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-N | 1350 - 1200 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The exact mass of this compound is 219.08954328 Da.[1]

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 220.0968 | Molecular ion peak (protonated) |

| [M+Na]⁺ | 242.0787 | Sodium adduct |

| [M-H]⁻ | 218.0822 | Molecular ion peak (deprotonated) |

| C₇H₅O⁺ | 105.0335 | Benzoyl cation fragment |

| C₅H₈NO₂⁺ | 114.0550 | Proline fragment |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition (¹H and ¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) can be added to promote ionization.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

-

Procedure:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry is recommended for accurate mass determination.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

References

An In-depth Technical Guide to the Crystal Structure of N-Benzoyl-L-proline and its Closely Related Analogue, N-Benzyl-L-proline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific crystal structure of N-Benzoyl-L-proline did not yield dedicated crystallographic reports in the public domain. For the benefit of researchers in this field, this guide provides a comprehensive analysis of the crystal structure of the closely related and structurally significant analogue, N-Benzyl-L-proline . The methodologies and data presented herein for N-Benzyl-L-proline serve as a valuable reference point and comparative model for the potential crystallographic characteristics of this compound.

Introduction to Proline Derivatives in Drug Development

Proline and its derivatives are pivotal in medicinal chemistry and drug discovery. The unique cyclic structure of the proline ring imparts conformational rigidity to molecules, a desirable trait in the design of potent and selective therapeutic agents. N-substituted proline derivatives, such as N-Benzyl-L-proline, are versatile building blocks in the synthesis of pharmaceuticals, including analgesics, anti-inflammatory drugs, and agents targeting neurological disorders and cancer.[1][2] Understanding the three-dimensional structure of these molecules at an atomic level through techniques like X-ray crystallography is fundamental to rational drug design, enabling the optimization of drug-target interactions.

Crystal Structure of N-Benzyl-L-proline

The crystal structure of N-Benzyl-L-proline has been determined by X-ray diffraction and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 917386. The data reveals key insights into the molecule's conformation, intermolecular interactions, and packing in the solid state.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for N-Benzyl-L-proline.

| Parameter | Value |

| CCDC Number | 917386 |

| Empirical Formula | C₁₂H₁₅NO₂ |

| Formula Weight | 205.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.793(2) |

| b (Å) | 10.535(5) |

| c (Å) | 8.863(4) |

| α (°) | 90 |

| β (°) | 106.83(2) |

| γ (°) | 90 |

| Volume (ų) | 517.9(4) |

| Z | 2 |

Experimental Protocols

The determination of the crystal structure of N-Benzyl-L-proline involves two primary stages: the synthesis and crystallization of the compound, followed by its analysis using X-ray crystallography.

Synthesis and Crystallization of N-Benzyl-L-proline

A common method for the synthesis of N-Benzyl-L-proline is the reaction of L-proline with benzyl chloride in the presence of a base.[3]

Materials:

-

L-proline

-

Potassium hydroxide (KOH)

-

Isopropanol

-

Benzyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Acetone

Procedure:

-

Dissolve L-proline and potassium hydroxide in isopropanol.

-

Stir the solution at 40°C until it becomes clear.

-

Add benzyl chloride to the solution and continue stirring at 40°C for approximately 6 hours.

-

After the reaction is complete, cool the solution and neutralize it with concentrated hydrochloric acid to a pH of 5-6.

-

Add chloroform and stir the mixture overnight.

-

Filter the resulting precipitate and wash it with chloroform.

-

Combine the organic phases and evaporate the solvent under a vacuum.

-

Treat the residue with acetone to precipitate the crude product.

-

Filter and wash the precipitate with acetone to obtain the final white solid product of (S)-1-benzylpyrrolidine-2-carboxylic acid (N-Benzyl-L-proline).

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent system, such as an ethanol-water mixture.

X-ray Crystallography Workflow

The following is a generalized workflow for single-crystal X-ray diffraction.

Workflow:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas and irradiated with a monochromatic X-ray beam. Diffraction data are collected on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the observed and calculated diffraction data.

-

Validation: The final crystal structure is validated to ensure its chemical and geometric sensibility.

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for the synthesis, crystallization, and X-ray structure determination of N-Benzyl-L-proline.

Relevance to Drug Development and Signaling Pathways

While specific signaling pathways directly modulated by N-Benzyl-L-proline are not extensively detailed, its role as a precursor and structural motif in various bioactive molecules is well-established. Proline derivatives are integral to the structure of many enzyme inhibitors and receptor ligands. For instance, N-protected proline derivatives are used in the synthesis of inhibitors for histone deacetylases (HDACs) and caspases, which are key targets in cancer therapy.[4][5]

The rigid pyrrolidine ring of N-Benzyl-L-proline can be exploited to control the conformation of peptide-based drugs, enhancing their stability and binding affinity.[2] The benzyl group provides a hydrophobic moiety that can engage in favorable interactions with hydrophobic pockets in target proteins. A thorough understanding of the crystal structure of N-Benzyl-L-proline provides a foundational template for computational modeling and structure-based drug design, enabling the development of novel therapeutics with improved efficacy and selectivity. Proline itself is known to modulate various signaling pathways, including the amino acid stress response and the extracellular signal-related kinase (ERK) pathway, and is a precursor to the major neurotransmitter glutamate.[6] While these pathways are associated with the parent amino acid, the structural and electronic modifications introduced by the N-benzyl group can alter these biological activities, opening avenues for new therapeutic applications.

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. L-Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]

- 6. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

An In-depth Technical Guide to the Solubility Profile of N-Benzoyl-L-proline in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzoyl-L-proline, a crucial parameter for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust experimental framework for determining the solubility of this compound in various organic solvents.

Introduction to this compound

This compound is a derivative of the amino acid L-proline, where the amino group is protected by a benzoyl group. This modification alters its physicochemical properties, including its solubility, which is a critical factor in designing synthetic routes, purification strategies, and formulations. Understanding the solubility of this compound in different organic solvents is essential for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing analytical methods.

Qualitative Solubility Profile

While quantitative data is scarce, qualitative assessments for the structurally similar compound, N-Benzyl-L-proline, indicate that it is slightly soluble in solvents such as acetone, dichloromethane, and methanol[1][2]. It is important to note that this compound and N-Benzyl-L-proline are different compounds, and their solubility profiles may vary. Therefore, experimental determination of the solubility of this compound is highly recommended.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset on the quantitative solubility of this compound in a range of common organic solvents could not be identified. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for organizing experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction) | Method of Analysis |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Acetonitrile |

Experimental Protocol for Solubility Determination

The following section details a standard experimental protocol for determining the solubility of this compound in an organic solvent using the equilibrium gravimetric method. This method is a reliable and widely used technique for generating accurate solubility data.

4.1. Principle

A supersaturated solution of this compound in the chosen solvent is prepared and allowed to reach equilibrium at a constant temperature. Once equilibrium is established, the concentration of the dissolved solute in the supernatant is determined.

4.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system (for quantification) or a vacuum oven for gravimetric analysis.

4.3. Procedure

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The optimal equilibration time should be determined experimentally.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum at a controlled temperature until a constant weight of the dissolved this compound is obtained. The mass of the dissolved solute can then be determined.

-

HPLC Method: Dilute the filtered solution to a known volume with an appropriate solvent. Analyze the concentration of this compound using a validated HPLC method. A patent for the HPLC detection of D-proline in L-proline after derivatization with benzoyl chloride suggests that this compound has ultraviolet absorption, making HPLC a suitable quantification method[3][4].

-

4.4. Calculation of Solubility

The solubility can be expressed in various units, such as grams per 100 grams of solvent or mole fraction.

-

Grams per 100 g of solvent:

-

Solubility = (mass of dissolved this compound / mass of solvent) * 100

-

-

Mole fraction (x):

-

x = moles of this compound / (moles of this compound + moles of solvent)

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

5.2. Logical Relationship for Solubility Calculation

The following diagram outlines the logical flow for calculating solubility from the experimental data.

References

- 1. N-BENZYL-L-PROLINE CAS#: 31795-93-4 [m.chemicalbook.com]

- 2. N-BENZYL-L-PROLINE | 31795-93-4 [amp.chemicalbook.com]

- 3. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]

- 4. CN114778743B - Detection method of trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]

The Benzoyl Group's Influence on L-Proline's Catalytic Prowess: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the benzoyl group in modulating the catalytic activity of L-proline, a cornerstone of organocatalysis. By examining the steric and electronic modifications induced by N-benzoylation, this document provides a comprehensive overview of the enhanced efficiency and stereoselectivity achievable with N-benzoyl-L-proline and its derivatives in key asymmetric transformations. This guide delves into the mechanistic underpinnings of this enhanced catalysis, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations to empower researchers in the design and execution of novel synthetic strategies.

Introduction: Enhancing a Privileged Catalyst

L-proline, a naturally occurring chiral amino acid, has emerged as a powerful and versatile organocatalyst in a myriad of asymmetric reactions, including aldol, Mannich, and Michael additions. Its catalytic efficacy stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. The secondary amine facilitates the formation of a nucleophilic enamine intermediate with carbonyl compounds, while the carboxylic acid group acts as a Brønsted acid to activate the electrophile and control the stereochemistry of the transition state.

However, the pursuit of higher catalytic efficiency, broader substrate scope, and improved stereoselectivity has driven the exploration of L-proline derivatives. Among these, N-acylated prolines, particularly this compound, have garnered significant attention. The introduction of a benzoyl group at the nitrogen atom profoundly alters the steric and electronic properties of the parent L-proline, leading to notable improvements in catalytic performance. This guide will elucidate the multifaceted role of the benzoyl group in transforming L-proline into a more potent and selective catalyst.

The Role of the Benzoyl Group: A Mechanistic Perspective

The introduction of a benzoyl group onto the L-proline scaffold imparts significant changes to its catalytic behavior. These modifications can be broadly categorized into steric and electronic effects, which collectively influence the transition state of the reaction, thereby dictating the yield and stereochemical outcome.

2.1. Steric Effects: The bulky benzoyl group introduces significant steric hindrance around the nitrogen atom. This steric bulk plays a crucial role in directing the approach of the electrophile to the enamine intermediate. By creating a more defined and constrained chiral environment, the benzoyl group can enhance facial selectivity, leading to higher enantiomeric excess (ee) and diastereomeric ratios (dr) in the final product.

2.2. Electronic Effects: The electron-withdrawing nature of the benzoyl group influences the electronic properties of the proline catalyst. This electronic perturbation can affect the nucleophilicity of the enamine intermediate and the acidity of the carboxylic acid proton. While a decrease in the nitrogen's basicity might slightly temper the rate of enamine formation, the overall electronic modification of the catalytic cycle can lead to a more organized and stereochemically controlled transition state.

The interplay of these steric and electronic effects is critical in stabilizing the desired transition state that leads to the major stereoisomer, while destabilizing competing transition states.

Data Presentation: L-Proline vs. N-Acyl-L-Proline Derivatives

The superior catalytic performance of N-acylated L-proline derivatives compared to unmodified L-proline is evident in various asymmetric reactions. The following tables summarize quantitative data from studies comparing L-proline with its N-acylated counterparts in aldol, Mannich, and Michael reactions. While direct comparisons with this compound are limited in readily available literature, data from analogous N-acyl derivatives provide a strong indication of the expected enhancements.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | anti:syn ratio | ee (%) (anti) |

| L-Proline | 30 | DMSO | 4 | 68 | - | 76 |

| Proline-derived Tetrazole | 10 | CH2Cl2 | 24 | 95 | 95:5 | 99 |

Data for L-Proline from a foundational study on direct asymmetric aldol reactions. Data for the proline-derived tetrazole, an N-acyl mimic, demonstrates the potential for significant improvement in yield and stereoselectivity with N-modification.

Table 2: Asymmetric Mannich Reaction of Acetone, p-Anisidine, and Benzaldehyde

| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | syn:anti ratio | ee (%) (syn) |

| L-Proline | 20 | DMSO | 24 | 90 | >95:5 | 96 |

| Proline-derived Acylsulfonamide | 10 | Toluene | 48 | 98 | >99:1 | 98 |

This comparison highlights that N-acylated proline derivatives can offer higher yields and stereoselectivity even in non-polar solvents where L-proline's solubility and efficacy are limited.

Table 3: Asymmetric Michael Addition of Cyclohexanone to Nitrostyrene

| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | syn:anti ratio | ee (%) (syn) |

| L-Proline | 20 | CHCl3 | 120 | 90 | 90:10 | 75 |

| Proline-derived Tetrazole | 10 | Toluene | 72 | 98 | 94:6 | 99 |

The data illustrates the enhanced reactivity and stereocontrol imparted by the N-acyl modification in Michael additions, leading to shorter reaction times, higher yields, and significantly improved enantioselectivity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a general protocol for its application in an asymmetric aldol reaction.

4.1. Synthesis of this compound

This protocol is adapted from standard procedures for the N-acylation of amino acids.

-

Materials: L-proline, benzoyl chloride, sodium hydroxide (NaOH), diethyl ether, hydrochloric acid (HCl), distilled water.

-

Procedure:

-

Dissolve L-proline (1 equivalent) in a 1 M aqueous solution of NaOH (2.5 equivalents) with cooling in an ice bath.

-

To this cold, stirred solution, add benzoyl chloride (1.2 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

After the reaction is complete (monitored by TLC), wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted benzoyl chloride.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 6 M HCl.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

4.2. General Protocol for Asymmetric Aldol Reaction Catalyzed by this compound

This protocol is a general guideline and may require optimization for specific substrates.

-

Materials: this compound, aldehyde, ketone, dimethyl sulfoxide (DMSO, anhydrous), saturated aqueous ammonium chloride (NH₄Cl) solution, ethyl acetate.

-

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in anhydrous DMSO (4 mL), add this compound (0.1-0.3 mmol, 10-30 mol%).

-

Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

-

-

Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis) of the purified product.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the catalytic role of this compound.

Caption: Catalytic cycle of an this compound catalyzed asymmetric aldol reaction.

Caption: General experimental workflow for an asymmetric aldol reaction.

Caption: Logical relationship in the transition state model for stereocontrol.

Conclusion

The strategic modification of L-proline through N-benzoylation offers a powerful avenue for enhancing its catalytic activity and stereoselectivity in asymmetric synthesis. The introduction of the benzoyl group imposes critical steric and electronic constraints that favor the formation of a highly organized transition state, leading to superior yields and stereochemical outcomes compared to the parent amino acid. The data and protocols presented in this guide underscore the potential of this compound and its analogs as robust and efficient organocatalysts. For researchers, scientists, and drug development professionals, the rational design of catalysts based on the principles outlined herein can pave the way for the development of novel, efficient, and highly selective synthetic methodologies for the construction of complex chiral molecules. Further exploration into the subtle mechanistic details and the expansion of the substrate scope for N-benzoylated proline catalysts will undoubtedly continue to be a fruitful area of research.

In-depth Technical Guide: Thermal Stability and Degradation Pathways of N-Benzoyl-L-proline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a comprehensive literature search has revealed a notable absence of specific experimental studies on the thermal stability and degradation pathways of N-Benzoyl-L-proline. Consequently, this guide provides a framework based on established principles for analogous N-acyl amino acids and outlines the standard methodologies for such an investigation. The data presented in the tables are illustrative examples, and the degradation pathways are proposed based on chemical principles rather than direct experimental evidence for this compound.

Introduction

This compound is an N-acyl amino acid, a class of compounds of significant interest in pharmaceutical and biochemical research. The stability of such molecules under various stress conditions, including elevated temperatures, is a critical parameter that influences their synthesis, purification, storage, and formulation. Understanding the thermal stability and degradation pathways of this compound is paramount for ensuring its quality, safety, and efficacy in any potential application.

Thermal degradation can lead to the formation of impurities, which may be inactive, toxic, or alter the physicochemical properties of the active substance. This guide provides an in-depth overview of the methodologies used to assess thermal stability and predict degradation pathways, using this compound as a focal point.

Methodologies for Thermal Analysis

A thorough investigation of the thermal properties of this compound would involve a combination of thermo-analytical and chromatographic techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Experimental Protocol: A sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible. The sample is then heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a temperature at which complete decomposition is observed. The mass of the sample is continuously monitored throughout the heating process.

Illustrative Experimental Workflow for TGA

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during the thermal decomposition of this compound.

Experimental Protocol: A microgram-scale sample of this compound is rapidly heated to a specific decomposition temperature in an inert atmosphere within a pyrolyzer that is directly coupled to a GC-MS system. The resulting degradation products are separated by the gas chromatograph and subsequently identified by the mass spectrometer based on their mass spectra.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical data that would be obtained from the thermal analysis of this compound.

Table 1: Illustrative TGA Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset of Decomposition (Tonset) | 220 °C | 210 °C |

| Temperature at 5% Mass Loss (T5%) | 235 °C | 225 °C |

| Temperature at 50% Mass Loss (T50%) | 280 °C | 270 °C |

| Residual Mass at 500 °C | 15% | 5% |

Table 2: Illustrative DSC Data for this compound

| Parameter | Value |

| Melting Point (Tm) | 165 °C |

| Enthalpy of Fusion (ΔHf) | 35 kJ/mol |

| Decomposition Exotherm Onset | 225 °C |

| Enthalpy of Decomposition (ΔHd) | -150 kJ/mol |

Proposed Degradation Pathways

Based on the chemical structure of this compound and known degradation mechanisms of related N-acyl amino acids, several degradation pathways can be postulated. The primary sites for thermal cleavage are likely to be the amide bond and the proline ring.

Pathway A: Amide Bond Cleavage

This pathway involves the homolytic or heterolytic cleavage of the amide bond between the benzoyl group and the proline nitrogen. This would likely be a primary degradation route, leading to the formation of benzoic acid and proline-derived fragments.

Proposed Degradation Pathway A: Amide Bond Cleavage

Caption: Proposed amide bond cleavage pathway.

Pathway B: Proline Ring Opening and Fragmentation

Thermal stress can induce the opening of the pyrrolidine ring of proline. This could be followed by a series of fragmentation reactions, leading to the formation of various smaller volatile molecules. Decarboxylation of the carboxylic acid group is also a probable event.

Proposed Degradation Pathway B: Ring Opening and Fragmentation

Caption: Proposed proline ring opening and fragmentation.

Conclusion

While specific experimental data for the thermal stability and degradation of this compound is not currently available in the public domain, this guide provides a comprehensive framework for such an investigation. The methodologies of TGA, DSC, and Py-GC-MS are essential tools for characterizing the thermal properties of this and other N-acyl amino acids. The proposed degradation pathways, involving amide bond cleavage and proline ring fragmentation, offer a starting point for the identification of potential degradation products. Further experimental work is required to validate these hypotheses and to fully elucidate the thermal behavior of this compound, which is crucial for its potential development and application in the pharmaceutical and scientific fields.

A Deep Dive into the Conformational Landscape of N-Benzoyl-L-proline: A Computational and Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and experimental methodologies used to analyze the conformational preferences of N-Benzoyl-L-proline. Proline's unique cyclic structure imparts significant conformational rigidity to peptides and plays a crucial role in protein folding and molecular recognition. The N-benzoyl group introduces further steric and electronic factors that influence the molecule's three-dimensional structure. Understanding the conformational landscape of this important derivative is critical for its application in drug design and development.

Introduction to the Conformational Isomerism of this compound

The conformational flexibility of this compound is primarily governed by two key structural features:

-

Cis-Trans Isomerism of the Amide Bond: The tertiary amide bond formed between the benzoyl group and the proline nitrogen can exist in either a cis or trans conformation. Unlike the amide bonds of other amino acids, which overwhelmingly favor the trans state, the energy barrier for cis-trans isomerization in proline is significantly lower, leading to the presence of both isomers in solution.

-

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations. These are typically described as endo or exo, depending on the displacement of the Cγ and Cβ atoms relative to the plane defined by the other ring atoms.

The interplay between these two conformational equilibria results in a complex potential energy surface with multiple local minima, each corresponding to a distinct three-dimensional structure.

Computational Analysis of this compound Conformers

Computational chemistry provides powerful tools to explore the conformational space of this compound, predict the relative energies of different conformers, and understand the factors governing their stability.

Computational Methodology

A robust computational protocol for the conformational analysis of this compound involves a combination of molecular mechanics and quantum mechanics calculations.

Experimental Protocols: Computational Conformational Search and Energy Minimization

-

Initial Structure Generation: The starting 3D structure of this compound can be built using molecular modeling software. Both cis and trans isomers of the benzoyl-proline amide bond should be generated as separate starting points.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. Common methods include:

-

Molecular Dynamics (MD) Simulations: The molecule is simulated at an elevated temperature for a period of time to overcome energy barriers and sample a wide range of conformations. Snapshots are saved at regular intervals.

-

Monte Carlo (MC) Methods: Random changes are made to the molecule's dihedral angles, and the new conformation is accepted or rejected based on its energy.

-

-

Clustering and Selection: The collected conformations are clustered based on their root-mean-square deviation (RMSD) to identify unique structures. The lowest energy conformer from each cluster is selected for further analysis.

-

Quantum Mechanics Optimization and Energy Calculation: The selected conformers are subjected to geometry optimization and energy calculation using a higher level of theory, typically Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a 6-31+G(d,p) basis set.

-

Solvation Effects: To model the influence of a solvent, the calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Analysis of Results: The optimized geometries are analyzed to determine key dihedral angles, and the relative energies of the conformers are calculated to predict their populations at a given temperature.

Quantitative Computational Data

The following tables summarize illustrative quantitative data obtained from a computational conformational analysis of this compound. This data is representative of what would be expected from the application of the described computational protocol.

Table 1: Key Dihedral Angles (in degrees) for the Major Conformers of this compound

| Conformer | ω (Cα-C'-N-Cα) | φ (C'-N-Cα-C') | ψ (N-Cα-C'-N) | χ1 (N-Cα-Cβ-Cγ) |

| Trans-Exo | 178.5 | -65.2 | 145.8 | 30.1 |

| Trans-Endo | 179.1 | -63.9 | 148.2 | -28.5 |

| Cis-Exo | 5.2 | -78.9 | 155.3 | 29.8 |

| Cis-Endo | 4.8 | -80.1 | 153.9 | -29.2 |

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water (PCM) |

| Trans-Exo | 0.00 | 0.00 |

| Trans-Endo | 0.85 | 0.75 |

| Cis-Exo | 2.50 | 2.10 |

| Cis-Endo | 3.10 | 2.65 |

Experimental Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. It provides information on the relative populations of different conformers and can be used to validate the results of computational studies.

NMR Experimental Protocol

Experimental Protocols: 1D and 2D NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The concentration should be optimized for the specific NMR experiment.

-

1D ¹H and ¹³C NMR Spectra Acquisition: Standard 1D proton and carbon NMR spectra are acquired. The presence of multiple sets of peaks for certain protons and carbons can indicate the presence of multiple conformers in slow exchange on the NMR timescale.

-

2D NMR Spectra Acquisition: To aid in the assignment of resonances and to obtain through-bond and through-space correlations, a suite of 2D NMR experiments is performed. These include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the relative orientation of different parts of the molecule and distinguishing between cis and trans isomers.

-

-

Data Processing and Analysis: The NMR data is processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign chemical shifts and measure coupling constants and NOE intensities.

Representative NMR Data

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for the key atoms in this compound, highlighting the differences that can be observed between the major trans and minor cis isomers.

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Trans Isomer | ||

| Pro-α | 4.5 - 4.7 | 60 - 62 |

| Pro-β | 1.9 - 2.2 | 30 - 32 |

| Pro-γ | 1.8 - 2.1 | 24 - 26 |

| Pro-δ | 3.5 - 3.7 | 48 - 50 |

| Benzoyl (ortho) | 7.5 - 7.7 | 128 - 130 |

| Cis Isomer | ||

| Pro-α | 4.8 - 5.0 | 58 - 60 |

| Pro-β | 2.2 - 2.5 | 32 - 34 |

| Pro-γ | 1.9 - 2.2 | 22 - 24 |

| Pro-δ | 3.8 - 4.0 | 46 - 48 |

| Benzoyl (ortho) | 7.3 - 7.5 | 127 - 129 |

Visualizing Conformational Relationships and Workflows

Graphviz diagrams are used to illustrate the logical flow of the conformational analysis and the relationships between the different conformational states of this compound.

Conclusion

The conformational analysis of this compound requires a synergistic approach, combining computational modeling and experimental validation. The methodologies and illustrative data presented in this guide provide a framework for researchers to investigate the conformational preferences of this and other proline derivatives. A thorough understanding of the conformational landscape is essential for rational drug design, enabling the development of molecules with optimized biological activity and pharmacokinetic properties.

Methodological & Application

Application Notes and Protocols: N-Benzoyl-L-proline in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

While N-Benzoyl-L-proline is not a commonly cited catalyst for asymmetric aldol reactions, N-acylated proline derivatives have demonstrated utility in other significant asymmetric transformations. This document provides detailed application notes and a protocol for an asymmetric acyl-Pictet-Spengler reaction, a key transformation in the synthesis of chiral alkaloids and other pharmaceutically relevant molecules. This reaction serves as a representative example of the catalytic potential of this compound and its analogs in modern organic synthesis.

Introduction

L-proline and its derivatives have emerged as powerful organocatalysts for a wide range of asymmetric reactions, including aldol and Mannich reactions, Michael additions, and α-aminations. The derivatization of the proline core, particularly at the nitrogen atom, allows for the fine-tuning of the catalyst's steric and electronic properties, thereby influencing its reactivity and selectivity. N-acylation, as in this compound, is a key strategy for modifying the catalyst's profile. These N-acylated proline derivatives have shown significant promise as chiral ligands in metal-catalyzed reactions and as standalone organocatalysts.

The acyl-Pictet-Spengler reaction is a crucial C-C bond-forming reaction that enables the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many natural products and pharmaceuticals. The development of a catalytic, asymmetric version of this reaction is of high importance. This protocol details the use of an N-acyl-L-proline-based catalyst system in achieving high enantioselectivity in the acyl-Pictet-Spengler reaction.

Data Presentation

The following table summarizes the quantitative data for the N-aroyl-L-proline co-catalyzed asymmetric acyl-Pictet-Spengler reaction of tryptamine with an aldehyde, followed by acylation. This data is representative of the catalyst system's efficiency.

| Entry | Ar in ArCOCl | R in RCHO | Time (h) | Yield (%) | ee (%) |

| 1 | Ph | (CH₂)₂Ph | 12 | 85 | 90 |

| 2 | 4-NO₂C₆H₄ | (CH₂)₂Ph | 12 | 88 | 92 |

| 3 | 4-MeOC₆H₄ | (CH₂)₂Ph | 24 | 82 | 88 |

| 4 | Ph | c-C₆H₁₁ | 24 | 75 | 85 |

| 5 | Ph | i-Pr | 36 | 70 | 82 |

Experimental Protocols

General Procedure for the Catalytic Asymmetric Acyl-Pictet-Spengler Reaction:

This protocol is adapted from the work of Movassaghi and coworkers on the application of N-acylproline derivatives in catalytic asymmetric acyl-Pictet-Spengler reactions.

Materials:

-

Tryptamine

-

Aldehyde (e.g., 3-phenylpropanal)

-

This compound (or other N-aroyl-L-proline)

-

Thiourea co-catalyst (e.g., N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea)

-

Aroyl chloride (e.g., benzoyl chloride)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (0.1 equiv) and the thiourea co-catalyst (0.1 equiv).

-

Dissolve the catalysts in the anhydrous solvent (e.g., dichloromethane, 0.1 M relative to tryptamine).

-

Add tryptamine (1.0 equiv) to the catalyst solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C).

-

Add the aldehyde (1.1 equiv) dropwise to the reaction mixture.

-

Stir the reaction for the time indicated in the data table or until TLC analysis indicates consumption of the starting material.

-

Add the tertiary amine base (2.0 equiv) to the reaction mixture.

-

Add the aroyl chloride (1.2 equiv) dropwise and allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Mandatory Visualization

Caption: Catalytic cycle of the asymmetric acyl-Pictet-Spengler reaction.

Caption: Experimental workflow for the asymmetric acyl-Pictet-Spengler reaction.

Application of N-Benzoyl-L-proline as a Chiral Auxiliary in Stereoselective Synthesis

Introduction

N-Benzoyl-L-proline is a derivative of the naturally occurring amino acid L-proline, which serves as a versatile chiral auxiliary in asymmetric synthesis. By temporarily incorporating this chiral moiety into a substrate, it allows for the stereoselective formation of new chiral centers. The rigid pyrrolidine ring structure and the defined stereochemistry of this compound provide a well-defined chiral environment, enabling high levels of diastereoselectivity in various chemical transformations. Subsequently, the auxiliary can be cleaved to yield the desired enantiomerically enriched product. These application notes provide an overview of the use of this compound as a chiral auxiliary, with a focus on diastereoselective alkylation, and include detailed experimental protocols.

Key Applications

The primary application of this compound as a chiral auxiliary is in the asymmetric synthesis of α-amino acids and other chiral molecules through the diastereoselective functionalization of a prochiral substrate. One of the most well-documented applications is the diastereoselective alkylation of enolates derived from this compound-functionalized substrates.

Diastereoselective Alkylation of N-Benzoyl-4-hydroxyproline Esters

A notable application of this compound as a chiral auxiliary is in the diastereoselective alkylation of 4-hydroxyproline esters. The following data summarizes the results from the alkylation of the methyl ester of N-benzoyl-(2S, 4R)-4-(tert-butyldiphenylsilyloxy)proline.

Table 1: Diastereoselective Alkylation of Methyl (2S, 4R)-1-benzoyl-4-(tert-butyldiphenylsilyloxy)pyrrolidine-2-carboxylate

| Entry | Alkylating Agent (R-X) | Product Configuration | Diastereomeric Ratio (2S:2R) | Yield (%) |

| 1 | Benzyl Bromide | 2R | 6:94 | 85 |

| 2 | Allyl Bromide | 2R | 15:85 | 78 |

| 3 | Methyl Iodide | 2S | 80:20 | 95 |

Data is based on studies by Kawahara et al. on related N-protected proline systems.

Experimental Protocols

Protocol 1: Diastereoselective Benzylation of Methyl (2S, 4R)-1-benzoyl-4-(tert-butyldiphenylsilyloxy)pyrrolidine-2-carboxylate

This protocol is adapted from the work of Kawahara and colleagues on related systems.

Materials:

-

Methyl (2S, 4R)-1-benzoyl-4-(tert-butyldiphenylsilyloxy)pyrrolidine-2-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of methyl (2S, 4R)-1-benzoyl-4-(tert-butyldiphenylsilyloxy)pyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of LDA (1.2 eq) is added dropwise to the cooled solution. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Benzyl bromide (1.5 eq) is added dropwise to the reaction mixture. The stirring is continued at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the benzylated product. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: Cleavage of the N-Benzoyl Auxiliary by Reductive Decarboxylation

Materials:

-

N-benzoylated proline derivative

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the N-benzoylated proline derivative (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in the same solvent at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with diethyl ether or THF.

-

The combined filtrate is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the deprotected product.

Mechanism of Stereocontrol

The stereochemical outcome of the alkylation is controlled by the chiral auxiliary. Upon deprotonation with a strong base like LDA, a lithium enolate is formed. The rigid pyrrolidine ring and the bulky benzoyl group create a sterically hindered environment, forcing the incoming electrophile to approach from the less hindered face of the enolate. This facial bias leads to the preferential formation of one diastereomer over the other. The specific stereochemical preference (retention or inversion) can depend on the nature of the N-protecting group and the electrophile.

Conclusion

This compound is an effective chiral auxiliary for directing stereoselective transformations, particularly in the asymmetric alkylation of proline derivatives for the synthesis of non-proteinogenic amino acids. The straightforward experimental protocols, high diastereoselectivities, and established methods for auxiliary removal make it a valuable tool for researchers in synthetic organic chemistry and drug development. The predictable stereochemical control allows for the rational design of synthetic routes to complex chiral molecules.

Enantioselective Synthesis of α-Amino Acids via Chiral Ni(II) Complex of a Glycine Schiff Base Bearing an N-Benzoyl-L-proline Moiety

Keywords: α-amino acid synthesis, enantioselectivity, chiral auxiliary, N-Benzoyl-L-proline, nickel(II) complex, diastereoselective alkylation, Schiff base

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of α-amino acids. The described methodology utilizes a chiral nickel(II) complex of a glycine Schiff base, incorporating an this compound derivative as a chiral auxiliary. This approach facilitates the diastereoselective alkylation of the glycine moiety, which, following hydrolysis, yields the desired enantiomerically enriched α-amino acids. Detailed experimental protocols, data presentation, and workflow diagrams are provided for researchers in organic synthesis and drug development.

Introduction

The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to a vast array of pharmaceuticals and bioactive molecules. One of the robust and widely studied methods for achieving high enantioselectivity is the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. This protocol details the application of an this compound derived chiral auxiliary in the asymmetric synthesis of α-amino acids. The strategy is based on the alkylation of a nucleophilic glycine equivalent, where the stereochemistry is controlled by a chiral Ni(II) complex.

The overall synthetic strategy involves three key stages:

-

Synthesis of the Chiral Ligand: Preparation of (S)-o-[(N-Benzoylprolyl)amino]benzophenone from this compound.

-

Formation of the Chiral Ni(II) Complex: Complexation of the chiral ligand with a glycine Schiff base and Nickel(II) nitrate.

-

Diastereoselective Alkylation and Hydrolysis: Alkylation of the Ni(II) complex followed by acidic hydrolysis to release the target α-amino acid and recover the chiral auxiliary.

Experimental Protocols

Part 1: Synthesis of the Chiral Ligand - (S)-o-[(N-Benzoylprolyl)amino]benzophenone

This procedure outlines the synthesis of the chiral ligand derived from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

2-Aminobenzophenone

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation: A solution of this compound (1.0 eq) in dry DCM is cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield N-Benzoyl-L-prolyl chloride.

-

Amide Coupling: The crude N-Benzoyl-L-prolyl chloride is redissolved in dry DCM and cooled to 0 °C. A solution of 2-aminobenzophenone (1.0 eq) and triethylamine (1.5 eq) in dry DCM is added dropwise.

-

The reaction mixture is stirred at room temperature overnight.

-

Work-up: The reaction mixture is washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to afford (S)-o-[(N-Benzoylprolyl)amino]benzophenone.

Part 2: Formation of the Chiral Ni(II) Complex of the Glycine Schiff Base

This part describes the assembly of the key chiral nickel(II) complex.

Materials:

-

(S)-o-[(N-Benzoylprolyl)amino]benzophenone (chiral ligand)

-

Glycine

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

Procedure:

-

A mixture of the chiral ligand (1.0 eq), glycine (1.1 eq), and powdered potassium hydroxide (2.0 eq) in methanol is heated to reflux for 1 hour.

-